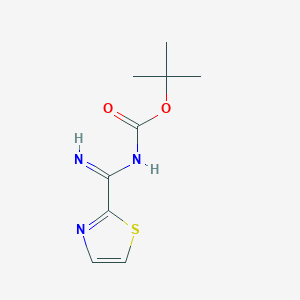
4-(Difluoromethyl)-2-methyl-1-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-2-methyl-1-nitrobenzene is an organic compound that features a benzene ring substituted with a difluoromethyl group, a methyl group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene precursors. The reaction conditions often involve the use of metal catalysts such as copper or silver complexes to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow microreactor systems. These systems offer improved reaction efficiency and higher yields compared to traditional batch reactors. The use of microreactors allows for precise control of reaction conditions, such as temperature and residence time, which is crucial for the successful nitration and difluoromethylation processes .
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-2-methyl-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Formation of 4-(Difluoromethyl)-2-methyl-1-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
4-(Difluoromethyl)-2-methyl-1-nitrobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
作用機序
The mechanism of action of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene involves its interaction with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .
類似化合物との比較
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Used in the synthesis of herbicides.
4-Difluoromethylquinazolinones: Known for their biological activity and use in medicinal chemistry.
Uniqueness
4-(Difluoromethyl)-2-methyl-1-nitrobenzene is unique due to the presence of both a difluoromethyl group and a nitro group on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H7F2NO2 |
|---|---|
分子量 |
187.14 g/mol |
IUPAC名 |
4-(difluoromethyl)-2-methyl-1-nitrobenzene |
InChI |
InChI=1S/C8H7F2NO2/c1-5-4-6(8(9)10)2-3-7(5)11(12)13/h2-4,8H,1H3 |
InChIキー |
CNOPGJKFGDUVRI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole](/img/structure/B14029835.png)
![Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)



![6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)



